N-[(1Z)-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-4-methoxyaniline
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Overview
Description
N-[(1Z)-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-4-methoxyaniline is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety and a methoxyaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-4-methoxyaniline typically involves the condensation of 3,3-dimethyl-3,4-dihydroisoquinoline with 4-methoxyaniline under specific reaction conditions. One common method involves the use of a Lewis acid catalyst, such as zinc chloride, to facilitate the condensation reaction. The reaction is usually carried out in an organic solvent like toluene at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and improve yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Saturated isoquinoline analogs.
Substitution: Halogenated methoxyaniline derivatives.
Scientific Research Applications
N-[(1Z)-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-4-methoxyaniline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and heterocyclic compounds.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which N-[(1Z)-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-4-methoxyaniline exerts its effects is primarily through interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with neurotransmitter receptors and enzymes involved in signal transduction pathways. The compound’s ability to modulate these targets can lead to therapeutic effects, such as neuroprotection and anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- N-[(1Z)-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]hydrazonium bromide
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
N-[(1Z)-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-4-methoxyaniline stands out due to its unique combination of a dihydroisoquinoline core and a methoxyaniline group. This structural feature imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C18H20N2O |
---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3,3-dimethyl-4H-isoquinolin-1-amine |
InChI |
InChI=1S/C18H20N2O/c1-18(2)12-13-6-4-5-7-16(13)17(20-18)19-14-8-10-15(21-3)11-9-14/h4-11H,12H2,1-3H3,(H,19,20) |
InChI Key |
BTDGVORSUWUPHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)NC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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